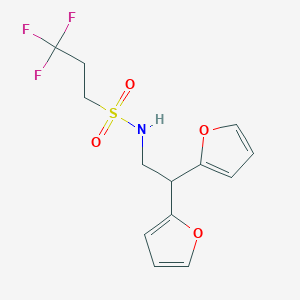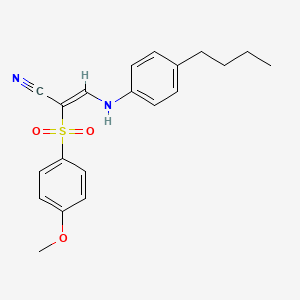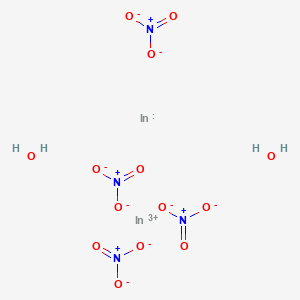
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Optical and Electrochemical Properties
Compounds with electron-donating amino groups, including morpholine derivatives, exhibit interesting optical and electrochemical properties. For instance, a study by Palion-Gazda et al. (2019) delves into trisheterocyclic systems' structure-dependent and environment-responsive optical properties. These compounds, which include morpholine as a substituent, show significant potential in thermal stability, redox behavior, and fluorescence, suggesting their applicability in materials science, particularly in the development of efficient emitters and sensors. This research underscores the impact of amine donors and nitrogen-based π-deficient heterocycles on the optical and electronic characteristics of these materials (Palion-Gazda et al., 2019).
Synthesis and Structural Characterization
The synthesis of complex molecules often involves key intermediates such as morpholine derivatives. Hu et al. (2014) described an efficient synthesis process for Erismodegib, where a key step involves the introduction of a 2,6-dimethylmorpholine group to a pyridine nucleus. This methodology highlights the importance of such derivatives in synthesizing biologically active compounds, showcasing their role in pharmaceutical chemistry (Hu et al., 2014).
Organometallic Complexes and Catalysis
Morpholine and its derivatives find applications in the development of organometallic complexes. Sadimenko (2011) discussed the formation of organometallic compounds involving amino derivatives of pyridine. These complexes exhibit unique features such as cyclometalation and borylation, indicative of their potential use in catalysis and as ligands in coordination chemistry. This research offers insights into the structural and chemical versatility of morpholine-containing compounds, further broadening their application scope in synthetic chemistry (Sadimenko, 2011).
Antioxidant Evaluation
The exploration of new derivatives for antioxidant activities is crucial in medicinal chemistry. A study by Gouda (2012) on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives demonstrates the potential of morpholine analogs in contributing to antioxidant properties. These findings suggest a promising avenue for the development of novel antioxidants, which could have implications for pharmaceutical applications (Gouda, 2012).
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBNQMPKNGOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)




![6-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide](/img/structure/B2817909.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817913.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2817915.png)
![(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile](/img/structure/B2817916.png)
![3-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2817920.png)